molecular formula C7H9ClN2O2S B13014968 5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide hydrochloride

5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide hydrochloride

Cat. No.: B13014968
M. Wt: 220.68 g/mol
InChI Key: VEFICJDHFPPYJL-UHFFFAOYSA-N
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Description

5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide hydrochloride is a heterocyclic organic compound. This compound is known for its unique structure, which includes a benzene ring fused with an isothiazole ring, making it a valuable building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide hydrochloride typically involves the hydrogenation of a precursor compound in the presence of a catalyst. For instance, a mixture of the precursor and platinum(IV) oxide in tetrahydrofuran (THF) is hydrogenated at room temperature overnight. The reaction mixture is then filtered, and the filtrate is concentrated under reduced pressure to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale hydrogenation reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, platinum(IV) oxide, and tetrahydrofuran (THF). The reactions are typically carried out at room temperature under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, hydrogenation of the precursor compound results in the formation of this compound .

Scientific Research Applications

5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-(4-methoxybenzyl)-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide
  • 5,6-Diamino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide

Uniqueness

5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide hydrochloride is unique due to its specific structure, which includes a benzene ring fused with an isothiazole ring. This structure imparts distinct chemical and biological properties, making it valuable in various scientific research applications.

Properties

Molecular Formula

C7H9ClN2O2S

Molecular Weight

220.68 g/mol

IUPAC Name

2,2-dioxo-1,3-dihydro-2,1-benzothiazol-5-amine;hydrochloride

InChI

InChI=1S/C7H8N2O2S.ClH/c8-6-1-2-7-5(3-6)4-12(10,11)9-7;/h1-3,9H,4,8H2;1H

InChI Key

VEFICJDHFPPYJL-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)N)NS1(=O)=O.Cl

Origin of Product

United States

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